2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butanoic acid
Overview
Description
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Biological Activity
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)butanoic acid is a chemical compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, which is often associated with various neuromodulatory effects, and an ethoxymethyl group that enhances its solubility and reactivity. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H23NO |
Molecular Weight | 229.32 g/mol |
CAS Number | 2097945-43-0 |
Purity | Min. 95% |
The biological activity of this compound may be attributed to its structural features, particularly the pyrrolidine moiety. Pyrrolidine derivatives are known to interact with various neurotransmitter systems, potentially acting as neuromodulators. The compound may influence synaptic transmission and neuronal excitability, although specific mechanisms remain to be fully elucidated.
Neuromodulatory Potential
Research indicates that compounds with similar structures to this compound exhibit significant neuromodulatory effects. For instance, the presence of a pyrrolidine ring suggests similarity to known neuromodulators such as GABA or glutamate analogs, which play critical roles in the central nervous system (CNS). This could imply potential applications in treating neurological disorders or enhancing cognitive function.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have shown that derivatives of pyrrolidine can modulate ion channels and neurotransmitter receptors. For example, compounds structurally related to this compound have been tested for their ability to inhibit or activate specific receptor types in neuronal cultures. These studies suggest a potential for influencing synaptic plasticity and neuroprotection.
- Animal Models : In vivo studies utilizing animal models have demonstrated that compounds with similar structures can affect behavior related to anxiety and depression, indicating a potential for therapeutic use in mood disorders. Specific behavioral assays have shown that these compounds may reduce anxiety-like behaviors in rodents, suggesting a role in modulating the CNS .
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies on related compounds indicate favorable absorption profiles and moderate bioavailability, which are critical factors for drug development.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Biological Activity | Notes |
---|---|---|
Compound A (e.g., Pyrrolidine derivative X) | Modulates GABA receptors | Potential anxiolytic effects |
Compound B (e.g., Ethyl-pyrrolidine) | Enhances dopaminergic signaling | Possible use in ADHD treatment |
Compound C (e.g., Butyric acid derivative) | Anti-inflammatory properties | Used in metabolic disorders |
Properties
IUPAC Name |
2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-4-11(12(14)15)13-6-9(3)10(7-13)8-16-5-2/h9-11H,4-8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEZZCGWIVJSFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(C(C1)COCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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